(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S2/c28-18-21(26-29-24-5-1-2-6-25(24)35-26)17-19-7-11-22(12-8-19)34-27(31)20-9-13-23(14-10-20)36(32,33)30-15-3-4-16-30/h1-2,5-14,17H,3-4,15-16H2/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVZKFHOBNWBTP-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a benzothiazole moiety, which is often found in molecules with diverse biological activities
Mode of Action
The presence of thebenzothiazole moiety suggests that it may interact with biological targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by this compound. Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profiles, includingantitumor , sedative , analgesic , antidiabetic , antibacterial , antifungal , and antiinflammatory activities.
Biological Activity
The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a benzo[d]thiazole moiety, this compound is believed to exhibit diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Structural Features
The structural complexity of the compound includes:
- Benzo[d]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Cyanovinyl Group : Enhances the compound's reactivity and potential interaction with biological targets.
- Pyrrolidinylsulfonyl Group : May contribute to neuroactive properties, as many derivatives of piperidine and pyrrolidine are associated with central nervous system modulation.
Anticancer Properties
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis and tissue remodeling. A study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar mechanisms of action.
Antimicrobial Effects
The benzo[d]thiazole component is also associated with antimicrobial activity. Studies have shown that derivatives can inhibit the growth of bacteria and fungi. The specific interactions at the molecular level remain to be fully elucidated, but preliminary data suggest that the compound may disrupt microbial cell walls or interfere with metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Cyanovinyl Group Introduction : Often via Knoevenagel condensation reactions.
- Final Esterification : The final product is obtained by reacting the intermediate with benzoic acid derivatives under acidic conditions.
Table 1 summarizes key synthesis parameters and yields from various studies:
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Benzo[d]thiazole Formation | Cyclization at 80°C for 1 hour | 75 |
| Cyanovinyl Introduction | Condensation at room temperature | 70 |
| Esterification | Reflux in methanol with acid catalyst | 85 |
Pharmacological Studies
A computational study predicted a promising pharmacological profile for the compound, indicating potential interactions with various biological targets. The study utilized molecular docking techniques to explore binding affinities with proteins implicated in cancer progression and microbial resistance.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves modifying reaction conditions such as solvent choice, temperature, and catalyst loading. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in benzothiazole derivatives) can improve condensation efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization from ethanol or acetonitrile can enhance final product purity.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the benzo[d]thiazole, cyanovinyl, and pyrrolidine-sulfonyl groups by identifying characteristic shifts (e.g., thiazole protons at δ 7.5–8.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm) .
- IR : Stretching frequencies for C≡N (~2200 cm) and S=O (~1350 cm) validate functional groups .
- HRMS : Exact mass analysis ensures molecular formula consistency .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use cell-based assays targeting enzymes or receptors linked to the compound’s structural analogs. For example:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines, given benzo[d]thiazole derivatives’ known cytotoxicity .
- Antimicrobial : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains .
- Dose-response curves (IC/EC) and controls (e.g., DMSO for solubility) are critical .
Advanced Research Questions
Q. How can contradictory bioactivity results between similar compounds be resolved?
- Methodological Answer : Contradictions often arise from subtle structural differences (e.g., substituent position or electronic effects). Strategies include:
- SAR Analysis : Compare analogs (e.g., 4-methyl vs. 4-ethyl benzothiazole derivatives) to identify critical functional groups .
- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase for anticancer activity) .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out pharmacokinetic discrepancies .
Q. What experimental designs mitigate stability issues during biological assays?
- Methodological Answer :
- Temperature Control : Store solutions at –20°C and avoid repeated freeze-thaw cycles to prevent degradation (observed in organic compound studies) .
- Light Sensitivity : Use amber vials if the cyanovinyl group is photosensitive .
- Degradation Analysis : Incubate the compound in PBS or cell culture medium at 37°C for 24–48 hours, then analyze via LC-MS to identify breakdown products .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- QSAR Models : Train models on bioactivity data from analogs (e.g., thiazole-triazole derivatives) to predict substituent effects on potency .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with tubulin or topoisomerase II) to optimize binding geometry .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by Western blot/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to confirm mechanism .
Data Analysis & Interpretation
Q. How should researchers address batch-to-batch variability in bioactivity data?
- Methodological Answer :
- Standardized Synthesis Protocols : Strict control of reaction time, temperature, and purification steps .
- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each experiment .
- Multivariate Statistics : PCA or ANOVA to identify outlier batches and correlate variability with synthesis parameters .
Q. What analytical methods resolve structural ambiguities in degradation products?
- Methodological Answer :
- LC-HRMS/MS : Fragmentation patterns identify cleavage sites (e.g., hydrolysis of the sulfonyl group) .
- NMR Isotope Labeling : C-labeled compounds track degradation pathways .
- X-ray Crystallography : Resolve ambiguous stereochemistry in stable degradation byproducts .
Tables for Key Comparisons
Q. Table 1. Bioactivity of Structural Analogs
| Compound | Structural Feature Modified | Bioactivity (IC) | Target | Reference |
|---|---|---|---|---|
| 4-Methylbenzothiazole derivative | Methyl substitution on thiazole | 1.2 µM (MCF-7) | Tubulin | |
| 4-Ethylbenzothiazole derivative | Ethyl substitution on thiazole | 0.8 µM (HeLa) | Topoisomerase II | |
| Pyrrolidine-sulfonyl benzoate | Sulfonamide linker | 5.6 µM (E. coli) | Dihydropteroate synthase |
Q. Table 2. Stability Under Assay Conditions
| Condition | Half-Life (h) | Major Degradation Product | Mitigation Strategy |
|---|---|---|---|
| PBS, 37°C, pH 7.4 | 12.3 | Desulfonated derivative | Use fresh buffer, pH 6.5 |
| Cell culture medium | 8.7 | Oxidized cyanovinyl group | Add 0.1% ascorbic acid |
| Light exposure (UV) | 2.1 | Cis-trans isomerization | Store in amber vials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
